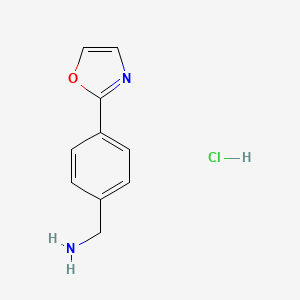
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a versatile organic compound characterized by its bromine and trifluoromethyl groups, as well as its boronic acid derivative structure. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-2-(trifluoromethyl)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar palladium-catalyzed cross-coupling reactions. The process involves optimizing reaction conditions to achieve high yields and purity, often employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the bromine or trifluoromethyl groups.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryls and other complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy and anti-inflammatory agents. Industry: It is employed in the production of advanced materials and polymers, contributing to the development of new technologies.
Mechanism of Action
The compound exerts its effects through its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic acid derivative facilitates the formation of these bonds under palladium-catalyzed conditions, leading to the synthesis of complex organic molecules. The molecular targets and pathways involved include various organic substrates that can be coupled to form biaryls and other valuable compounds.
Comparison with Similar Compounds
5-Bromo-3-pyridineboronic acid pinacol ester
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness: 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's reactivity and stability, making it particularly useful in cross-coupling reactions.
Properties
IUPAC Name |
5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(14)6-18-9(8)12(15,16)17/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKKEAGMIFSVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxybenzenesulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7983354.png)
![1-(4-Phenyl-13-piperazin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaen-7-yl)ethanone](/img/structure/B7983361.png)
![8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983373.png)
![2-methyl-3-(1-pyrrolidinylcarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7983380.png)
![7-Amino-2-(cyclopropylmethyl)-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-one](/img/structure/B7983381.png)

![1-(2,3-Dimethylpyrido[2,3-b]pyrazin-7-yl)-4-piperidinecarboxylic acid](/img/structure/B7983398.png)
![N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B7983404.png)
![1-[(4-Fluoroanilino)carbonyl]-4-indolinecarboxylic acid](/img/structure/B7983410.png)



